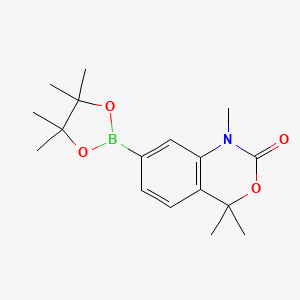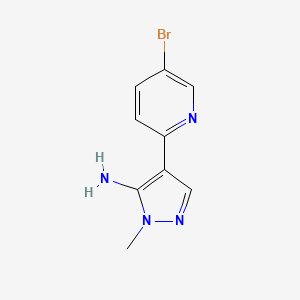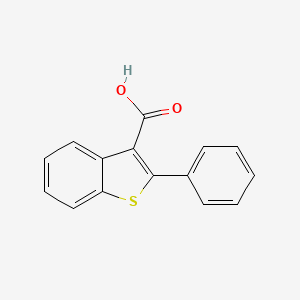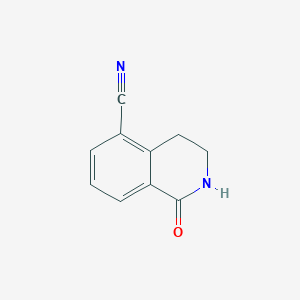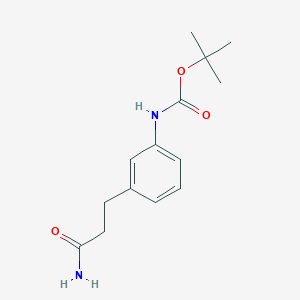
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-3-oxopropyl)phenyl derivatives. One common method includes the use of tert-butyl chloroformate and 3-(3-amino-3-oxopropyl)phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a pharmaceutical intermediate. It is investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent or non-covalent bonds with the active sites of the target molecules. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a similar structure but contains a hydroxy group instead of an amino group.
tert-Butyl (piperidin-3-ylmethyl)carbamate: This compound features a piperidine ring and is used in medicinal chemistry for the development of pharmaceutical agents.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-amino-3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10(9-11)7-8-12(15)17/h4-6,9H,7-8H2,1-3H3,(H2,15,17)(H,16,18) |
Clé InChI |
AFIYHVAHNJOAAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


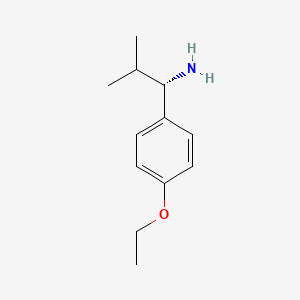

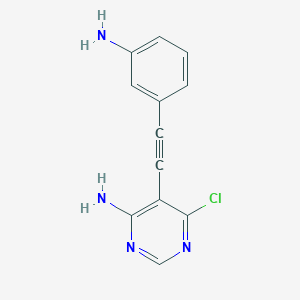
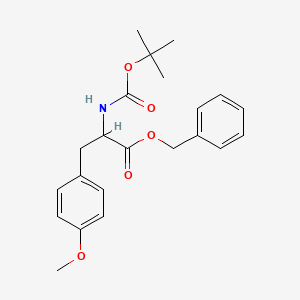
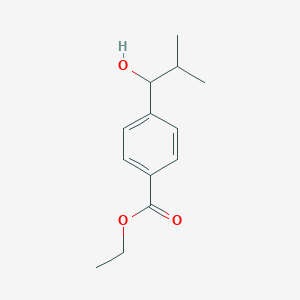
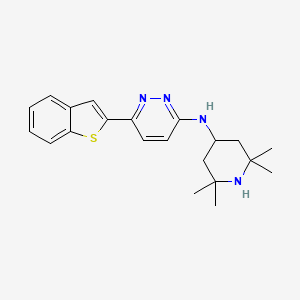
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)

